4-Bromobutanimidamide
Overview
Description
4-Bromobutanimidamide is an organic compound with the molecular formula C4H9BrN2 It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutanimidamide typically involves the bromination of butanimidamide. One common method is the reaction of butanimidamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C4H9N2+Br2→C4H9BrN2+HBr
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of butanimidamide derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of this compound can yield butanimidamide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Butanimidamide derivatives.
Oxidation: Oxo derivatives of butanimidamide.
Reduction: Butanimidamide.
Scientific Research Applications
4-Bromobutanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromobutanimidamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobutanimidamide: Similar structure with a chlorine atom instead of bromine.
4-Fluorobutanimidamide: Contains a fluorine atom at the fourth position.
4-Iodobutanimidamide: Features an iodine atom in place of bromine.
Uniqueness: 4-Bromobutanimidamide is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to form halogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its halogenated counterparts.
Biological Activity
Overview of 4-Bromobutanimidamide
This compound is a chemical compound that belongs to the class of amides, characterized by the presence of a bromine atom at the fourth position of the butanimidamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain brominated amides can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections.
Anticancer Properties
Preliminary studies suggest that this compound and related compounds may have anticancer effects. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways essential for tumor growth.
Neuroprotective Effects
Some research indicates that brominated compounds can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This activity is often linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | 2 |
Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of brominated amides reported that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at low concentrations.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent increase in cell death.
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration indicated that administration of this compound led to improved cognitive function and reduced neuronal loss. This effect was associated with decreased levels of oxidative stress markers.
Properties
IUPAC Name |
4-bromobutanimidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrN2/c5-3-1-2-4(6)7/h1-3H2,(H3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFRZZBIGYRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=N)N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398884 | |
Record name | 4-bromobutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-37-5 | |
Record name | 4-bromobutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.